molecular formula C3H5N3O2 B1273386 3-Aminoimidazolidine-2,4-dione CAS No. 19279-78-8

3-Aminoimidazolidine-2,4-dione

Cat. No. B1273386
CAS RN: 19279-78-8
M. Wt: 115.09 g/mol
InChI Key: DCROTKUJYXYESN-UHFFFAOYSA-N
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Description

3-Aminoimidazolidine-2,4-dione is a chemical compound with the CAS Number: 19279-78-8 . It has a molecular weight of 115.09 .


Synthesis Analysis

A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores have been synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .


Molecular Structure Analysis

The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .


Chemical Reactions Analysis

Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Agent

The 3-Aminoimidazolidine-2,4-dione scaffold has been found to exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases . This makes it a potential candidate for the development of new antimicrobial drugs.

Antioxidant

Thiazolidin-2,4-dione (TZD) analogues, which are structurally similar to 3-Aminoimidazolidine-2,4-dione, have been found to exhibit antioxidant action by scavenging reactive oxygen species (ROS) . This suggests that 3-Aminoimidazolidine-2,4-dione could also have potential antioxidant properties.

Hypoglycemic Agent

The TZD moiety, which is present in 3-Aminoimidazolidine-2,4-dione, has been found to exhibit hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . This makes it a potential candidate for the development of new antidiabetic drugs.

Anticancer Agent

Thiazolidin-4-ones, which are structurally similar to 3-Aminoimidazolidine-2,4-dione, have been found to exhibit anticancer activity . This suggests that 3-Aminoimidazolidine-2,4-dione could also have potential anticancer properties.

Anti-inflammatory Agent

Thiazolidin-4-ones have been reported to exhibit anti-inflammatory activities . Given the structural similarity between Thiazolidin-4-ones and 3-Aminoimidazolidine-2,4-dione, it is possible that 3-Aminoimidazolidine-2,4-dione could also exhibit anti-inflammatory properties.

Antiparasitic Agent

Thiazolidin-4-ones have been reported to exhibit antiparasitic activities . Given the structural similarity between Thiazolidin-4-ones and 3-Aminoimidazolidine-2,4-dione, it is possible that 3-Aminoimidazolidine-2,4-dione could also exhibit antiparasitic properties.

Safety and Hazards

The safety information for 3-Aminoimidazolidine-2,4-dione includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Thiazolidin-2,4-dione (TZD) scaffold, which is related to 3-Aminoimidazolidine-2,4-dione, has generated special interest in terms of their synthetic chemistry, which is attributable to their ubiquitous existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Mechanism of Action

properties

IUPAC Name

3-aminoimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROTKUJYXYESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392551
Record name 3-aminoimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoimidazolidine-2,4-dione

CAS RN

19279-78-8
Record name 3-aminoimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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